(4-Bromo-2-fluorophenyl)(phenyl)methanone

Overview

Description

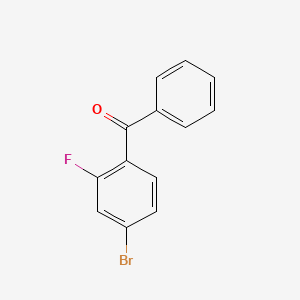

(4-Bromo-2-fluorophenyl)(phenyl)methanone is an aromatic ketone with the molecular formula C13H8BrFO. This compound is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position on the phenyl ring, along with a phenyl group attached to the carbonyl carbon. It is a significant intermediate in organic synthesis and has various applications in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-fluorophenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-bromo-2-fluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-fluorophenyl)(phenyl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

Substitution: Formation of substituted derivatives such as (4-amino-2-fluorophenyl)(phenyl)methanone.

Reduction: Formation of (4-bromo-2-fluorophenyl)(phenyl)methanol.

Oxidation: Formation of (4-bromo-2-fluorophenyl)(phenyl)carboxylic acid.

Scientific Research Applications

(4-Bromo-2-fluorophenyl)(phenyl)methanone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorophenyl)(phenyl)methanone is primarily related to its ability to interact with biological targets through its functional groups. The carbonyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine and fluorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(4-Bromo-2-chlorophenyl)(phenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.

(4-Fluoro-2-bromophenyl)(phenyl)methanone: Similar structure but with the positions of bromine and fluorine swapped.

(4-Bromo-2-methylphenyl)(phenyl)methanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness: (4-Bromo-2-fluorophenyl)(phenyl)methanone is unique due to the specific electronic and steric effects imparted by the bromine and fluorine atoms. These effects influence the compound’s reactivity and interaction with biological targets, making it a valuable intermediate in the synthesis of specialized pharmaceuticals and fine chemicals.

Biological Activity

(4-Bromo-2-fluorophenyl)(phenyl)methanone is a halogenated organic compound that has garnered attention in various fields of biological research due to its unique structural features. The presence of bromine and fluorine atoms enhances its reactivity, potentially leading to diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, antitumor, anti-inflammatory, and antioxidant properties.

Structural Characteristics

The molecular structure of this compound includes a brominated and fluorinated phenyl ring attached to a carbonyl group. This configuration is significant as halogenated compounds often exhibit enhanced biological activities compared to their non-halogenated counterparts.

| Structural Feature | Description |

|---|---|

| Bromine Atom | Enhances reactivity and potential antimicrobial activity. |

| Fluorine Atom | Influences electronic properties, potentially enhancing antitumor activity. |

| Carbonyl Group | Facilitates interaction with biological targets. |

Antimicrobial Properties

Halogenated compounds are frequently studied for their antimicrobial properties. This compound has shown promising results in preliminary studies:

- Antibacterial Activity : Exhibited significant inhibition against various bacterial strains.

- Antifungal Activity : Demonstrated effectiveness against common fungal pathogens.

Antitumor Activity

The compound's structural characteristics suggest potential antitumor effects:

- Cell Line Studies : In vitro studies have indicated that this compound can inhibit the growth of cancer cell lines such as HeLa and A549, with IC50 values reported in the micromolar range.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10.5 | Inhibition of proliferation |

| A549 | 8.3 | Induction of apoptosis |

Antioxidant Activity

The antioxidant potential of halogenated compounds is another area of interest:

- Free Radical Scavenging : Preliminary assays suggest that this compound can scavenge free radicals, contributing to its protective effects against oxidative stress.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the bromination and fluorination of phenolic precursors followed by carbonylation. Characterization techniques such as NMR and HPLC confirm the purity and structural integrity of the synthesized compound.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action:

- Molecular Docking Studies : Predictive models suggest that the compound may interact with key enzymes involved in cancer metabolism and inflammation pathways.

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQRGFYWKQXNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.